molecular formula C11H16ClN3O2 B1477423 2-chloro-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one CAS No. 2098089-29-1

2-chloro-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one

Cat. No.: B1477423
CAS No.: 2098089-29-1
M. Wt: 257.72 g/mol
InChI Key: VLVRVAONZQFTAI-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazolo[1,5-a]pyrazine, which is a type of fused-ring heterocyclic compound. These types of compounds often have interesting biological activities and are found in many pharmaceuticals .

Scientific Research Applications

Chemical Synthesis and Applications

  • Synthetic Pathways : The research on related compounds often focuses on synthetic pathways to create derivatives of pyrazole and pyrazine compounds. For example, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates have been converted into various derivatives including 1,6-diazanaphthalene and pyrano-[2,3-c]pyrazole, showcasing the versatility of these compounds in synthesizing structurally diverse molecules (Harb et al., 1989).

  • Antimicrobial Activity : Some derivatives of pyrazole and pyrazine have been studied for their antimicrobial activity. For instance, microwave-assisted synthesis of substituted 4-chloro-8-methyl-2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,5-dioxa-2H-phenanthren-6-ones showed significant antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Ashok et al., 2017).

  • Chemical Transformations : The compound's related research also includes studies on chemical transformations, such as the acid-catalyzed reactions of 3-(hydroxymethyl) pyrazolo[1,5-a] pyridines, resulting in the formation of bis(pyrazolo[1,5-a] pyrid-3-yl) methanes, which demonstrates the reactivity of similar compounds under different conditions (Miki et al., 2009).

  • Diverse Library Generation : Research into generating structurally diverse libraries of compounds from precursors like 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride shows the potential for synthesizing a wide range of compounds with various biological and chemical properties (Roman, 2013).

Properties

IUPAC Name

2-chloro-1-[2-(hydroxymethyl)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O2/c1-7-4-15-10(3-9(6-16)13-15)5-14(7)11(17)8(2)12/h3,7-8,16H,4-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVRVAONZQFTAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2C(=CC(=N2)CO)CN1C(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-chloro-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one
Reactant of Route 2
2-chloro-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one
Reactant of Route 3
2-chloro-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one
Reactant of Route 4
2-chloro-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one
Reactant of Route 5
Reactant of Route 5
2-chloro-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one
Reactant of Route 6
2-chloro-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one

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